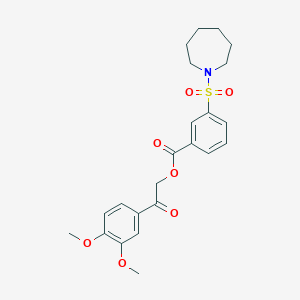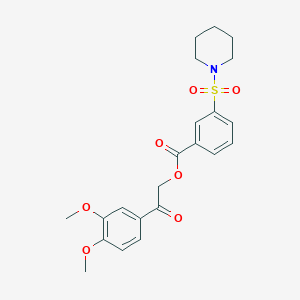![molecular formula C17H20N2O3S2 B285353 6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B285353.png)
6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a chemical compound that belongs to the class of thiazolo[3,2-a]pyrimidin-5-ones. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is not fully understood. However, it is believed to inhibit the activity of certain enzymes such as tyrosine kinases by binding to their active sites and preventing them from carrying out their functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one are still being studied. However, it has been shown to have potential anticancer activity by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments is its potential to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in various cellular processes. However, one limitation is that its exact mechanism of action is not fully understood and further studies are needed to fully elucidate its effects.
Direcciones Futuras
There are many potential future directions for the study of 6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one. One direction could be to further investigate its potential anticancer activity and explore its effects on different types of cancer cells. Another direction could be to study its effects on other enzymes and cellular processes to better understand its mechanism of action. Additionally, studies could be conducted to optimize its synthesis method and explore its potential applications in drug development.
Métodos De Síntesis
The synthesis of 6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves the reaction of 4-methylbenzenesulfonyl chloride with 6-ethyl-7-methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)-2H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have inhibitory effects on certain enzymes such as tyrosine kinases, which are involved in various cellular processes such as cell growth and differentiation.
Propiedades
Fórmula molecular |
C17H20N2O3S2 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
6-ethyl-7-methyl-3-[(4-methylphenyl)sulfonylmethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C17H20N2O3S2/c1-4-15-12(3)18-17-19(16(15)20)13(9-23-17)10-24(21,22)14-7-5-11(2)6-8-14/h5-8,13H,4,9-10H2,1-3H3 |
Clave InChI |
ZGEDWQYDFOTIQY-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2N(C1=O)C(CS2)CS(=O)(=O)C3=CC=C(C=C3)C)C |
SMILES canónico |
CCC1=C(N=C2N(C1=O)C(CS2)CS(=O)(=O)C3=CC=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285273.png)
![2-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}benzamide](/img/structure/B285274.png)
![2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B285275.png)
![2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide](/img/structure/B285276.png)
![2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid](/img/structure/B285277.png)
![5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B285278.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285281.png)


![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)

![Ethyl 4-[4-(azepane-1-sulfonyl)benzamido]benzoate](/img/structure/B285287.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)